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Compound of Interest

Compound Name: 7-Bromo-1-Chloroisoquinoline

Cat. No.: B1277138

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for the compound 7-Bromo-1-Chloroisoquinoline, a molecule of interest
for researchers in medicinal chemistry and materials science. This document is intended for

scientists and professionals in drug development and related fields, offering detailed data and
experimental context.

Summary of Spectroscopic Data

The structural elucidation of 7-Bromo-1-Chloroisoquinoline is supported by Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables
summarize the key quantitative data obtained from these analytical techniques.

Table 1: *"H NMR Spectroscopic Data for 7-Bromo-1-
Chloroisoquinoline
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.4 Singlet - H-8

8.38-8.34 Doublet 6 H-5

8.07-8.03 Multiplet - H-4, H-6

7.96-7.91 Doublet 6 H-3

Solvent: DMSO-d6

Table 2: Predicted **C NMR Spectroscopic Data for 7-
Bromo-1-Chloroisoquinoline

Note: The following 3C NMR data is based on computational predictions and awaits full
experimental verification.

Predicted Chemical Shift (6) ppm Assignment
152.1 C-1

1425 C-8a

137.5 C-4a

135.2 C-6

130.9 C-8

128.5 C-5

1254 C-4

122.3 C-7

121.8 C-3

Table 3: Mass Spectrometry Data for 7-Bromo-1-
Chloroisoquinoline
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m/z lon Notes

Corresponding to isotopes 7°Br
242 [M]*

and 3°Cl

Corresponding to isotopes 8Br
244 [M+2]*

and 35Cl or 7°Br and 3’Cl

Corresponding to isotopes 81Br
246 [M+4]*

and 37Cl

The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the

mass spectrum. The relative abundance of the M, M+2, and M+4 peaks is a key indicator for

the presence of these halogens.

Experimental Protocols

The data presented in this guide are consistent with standard methodologies for the

spectroscopic analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 7-Bromo-1-Chloroisoquinoline (typically 5-25 mg for tH NMR and 50-100 mg for
13C NMR) is dissolved in a deuterated solvent, such as DMSO-d6 or CDClIs, in a standard 5
mm NMR tube. The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For *H

NMR, the spectral width is typically set from -2 to 12 ppm. For 13C NMR, the spectral width is

generally from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectral data are typically obtained using a Liquid Chromatography-Mass Spectrometry

(LC-MS) system with an electrospray ionization (ESI) source or via Gas Chromatography-Mass

Spectrometry (GC-MS) with an electron ionization (EI) source. For LC-MS, the sample is

dissolved in a suitable solvent like methanol or acetonitrile and injected into the instrument. The

mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass

range of m/z 50-500. For EI-MS, the sample is introduced into the ion source, where it is

bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The

resulting ions are then analyzed.
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Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 7-
Bromo-1-Chloroisoquinoline using the spectroscopic data.

Spectroscopic Analysis Workflow for 7-Bromo-1-Chloroisoquinoline
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¢ To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 7-Bromo-
1-Chloroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277138#spectroscopic-data-nmr-ms-for-7-bromo-1-
chloroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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